Elevated Lipophilicity vs. 4-CF3 Analog
The 3-trifluoromethylphenyl regioisomer (target compound) possesses a calculated LogP of 3.41, which is approximately 0.8 log units higher than the 4-trifluoromethylphenyl analog (LogP = 2.61) . This difference reflects the distinct electronic and steric environments conferred by meta- versus para-substitution, directly influencing compound partitioning behavior.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.40720 |
| Comparator Or Baseline | 4-(4-(Trifluoromethyl)phenyl)piperidin-4-ol (CAS 39757-71-6), LogP = 2.60520 |
| Quantified Difference | ΔLogP = +0.802 (target is ~1.8× more lipophilic) |
| Conditions | Calculated values (XLOGP3 for target; method for comparator not specified but likely comparable in silico prediction) |
Why This Matters
Higher lipophilicity can enhance membrane permeability and CNS penetration, making the 3-CF3 isomer a preferred choice for programs targeting intracellular or brain-penetrant molecules.
